molecular formula C14H12O4 B1265957 Bis(4-hydroxyphenyl)acetic acid CAS No. 40232-93-7

Bis(4-hydroxyphenyl)acetic acid

Cat. No. B1265957
CAS RN: 40232-93-7
M. Wt: 244.24 g/mol
InChI Key: SCBGJZIOPNAEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bis(4-hydroxyphenyl)acetic acid and its derivatives involves condensation and reduction processes starting from phenol, glyoxylic acid, and sodium bisulfite. An example includes the synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl)propane from o-phenyl phenol and acetone using p-toluene sulfuric acid as the main catalyst and mercaptoacetic acid as a promoter. Optimal conditions have been identified to achieve high yields of the target compounds, highlighting the impact of reaction temperature, catalysts, and molar ratios on the synthesis efficiency (Zeng Chong-yu, 2008).

Scientific Research Applications

Biodegradation and Metabolism

Bisphenol A, closely related to Bis(4-hydroxyphenyl)acetic acid, undergoes biodegradation and metabolism in a wide range of organisms, from microorganisms to mammals. This process generally leads to detoxification, reducing the estrogenicity or toxicity of the compound (Kang, Katayama, & Kondo, 2006).

Synthesis and Polymer Applications

Bis(4-hydroxyphenyl)acetic acid derivatives, such as 2,2-Bis(3-Phenyl-4-Hydroxyphenyl)Propane, are used in synthesizing high molecular polymers. These polymers find applications in products like polycarbonate, epoxy resin, polyester, and for polymer modification (Zeng Chong-yu, 2008).

Environmental Impact and Bioremediation

Bisphenol A, structurally similar to Bis(4-hydroxyphenyl)acetic acid, poses environmental risks due to its endocrine-disrupting effects, especially in aquatic environments. The degradation of such compounds in the environment, including seawater, is an area of active research (Danzl et al., 2009).

Molecular Mechanisms and Health Implications

Understanding the molecular mechanisms of bisphenol A's action, including its potential adverse reproductive and developmental effects in wildlife and laboratory models, is crucial. These studies help in assessing the risks associated with Bis(4-hydroxyphenyl)acetic acid and its derivatives (Wetherill et al., 2007).

Chelating Agents and Soil Fertilization

Compounds related to ethylenediamine bis(2-hydroxyphenyl)acetic acid (EDDHA) are important as soil fertilizers to treat iron chlorosis in plants. These chelating agents are studied for their efficacy in different soil conditions, and their synthetic pathways are analyzed for potential improvements (Yunta et al., 2003).

Analysis and Detection in Biological Samples

Developing analytical methods for detecting bisphenol A and related compounds in biological samples, such as children's sera, is essential for monitoring environmental and health impacts. Techniques like immunoassays are used for this purpose, indicating the widespread presence of these compounds (Yang et al., 2016).

Degradation Processes

Investigating the degradation processes of bisphenol A, such as through UV and UV/H2O2 processes, is important for understanding how these compounds can be removed from the environment and for developing effective waste treatment methods (Felis, Ledakowicz, & Miller, 2011).

Metabolic Influence on Endocrine Activities

Studying the metabolism of bisphenol S, which is structurally related to bisphenol A and Bis(4-hydroxyphenyl)acetic acid, helps in understanding its influence on endocrine activities. Such studies are crucial for assessing the health risks of these compounds and their metabolites (Skledar et al., 2016).

properties

IUPAC Name

2,2-bis(4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13,15-16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBGJZIOPNAEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068219
Record name Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-hydroxyphenyl)acetic acid

CAS RN

40232-93-7
Record name 4-Hydroxy-α-(4-hydroxyphenyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40232-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-hydroxy-alpha-(4-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040232937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-hydroxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.847
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(4-hydroxyphenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
Bis(4-hydroxyphenyl)acetic acid
Reactant of Route 3
Bis(4-hydroxyphenyl)acetic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Bis(4-hydroxyphenyl)acetic acid
Reactant of Route 5
Bis(4-hydroxyphenyl)acetic acid
Reactant of Route 6
Bis(4-hydroxyphenyl)acetic acid

Citations

For This Compound
29
Citations
G Nathansohn - The Journal of Organic Chemistry, 1961 - ACS Publications
A recent publication by. H. Hubacher1 on the synthesis of bis (4-hydroxyphenyl) acetic acid prompted us to publish the results of some work we carried out in this fieldand particularly …
Number of citations: 4 pubs.acs.org
F Yunta, S García-Marco, JJ Lucena… - Inorganic …, 2003 - ACS Publications
Iron chelates such as ethylenediamine-N,N‘-bis(2-hydroxyphenyl)acetic acid (EDDHA) and their analogues are the most efficient soil fertilizers to treat iron chlorosis in plants growing in …
Number of citations: 109 pubs.acs.org
RI MELTZER, RJ STANABACK… - The Journal of …, 1961 - ACS Publications
In pursuance of our interest in thyroxine ana-loguesla we had occasion to prepare 4-(4'-hydroxy-phenoxy)-3-iodophenylacetic acid arid its iodi-nated derivatives. These products had …
Number of citations: 5 pubs.acs.org
Y Liu, Y Zhang, Z Cao, Z Fang - Fire safety journal, 2013 - Elsevier
Three novel intumescent flame retardants (IFRs) containing phosphorus and nitrogen based on Schiff bases, poly(phosphonate ester(s)) (designated as PAB, PEB, and PPB), were …
Number of citations: 23 www.sciencedirect.com
Y Liu, Y Zhang2, Z Cao, Z Fang - Industrial & engineering …, 2012 - ACS Publications
Three novel intumescent flame retardants (IFRs), polyphosphate esters (designated as PDP, PEP, and PPP), were synthesized by reacting phenyl dichlorophosphate with three bis-…
Number of citations: 34 pubs.acs.org
K Satsuma, M Masuda, K Sato - Applied and environmental …, 2012 - Am Soc Microbiol
O-Demethylation of insecticide methoxychlor is well known as a phase I metabolic reaction in various eukaryotic organisms. Regarding prokaryotic organisms, however, no individual …
Number of citations: 10 journals.asm.org
M Desage‐El Murr, S Nowaczyk, T Le Gall… - 2006 - Wiley Online Library
Pulvinic acid and norbadione A analogues can be prepared by Suzuki–Miyaura cross‐coupling of functionalized arylboronic esters with appropriate vinyl triflates, in which the hydroxy …
JR Stewart - 2000 - search.proquest.com
Two different types of polymers were synthesized and their degradation and combustion behavior were investigated. The first class, 1, 1-dichloro-2, 2-(4-hydroxyphenyl) ethylidene (…
Number of citations: 13 search.proquest.com
DA Wicks, ZW Wicks Jr - Progress in Organic Coatings, 2001 - Elsevier
As the completion of the third installment in the series of reviews of the literature on blocked isocyanates, Parts A and B of this review bring together the most important developments …
Number of citations: 319 www.sciencedirect.com
F Yunta, S López-Rayo, JJ Lucena - Journal of Applied Solution …, 2012 - researchgate.net
Polyaminocarboxylate and polyaminophenolcarboxylate chelating agents, of which EDTA and o, o-EDDHA are the most representative, are being profusely studied by our research …
Number of citations: 8 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.